3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
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Overview
Description
3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a member of quinolines.
Scientific Research Applications
Antimicrobial and Antifungal Activity
- A study by Panwar & Singh, 2011 synthesized 3-aryl-5H,13aH-quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2-diaza-4-sulpho]azepines, exhibiting significant antibacterial and antifungal activities.
- Another study by Demchenko et al., 2021 developed 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides with broad-spectrum antimicrobial activity against bacteria and fungi.
Anticancer Activity
- Research by Reddy et al., 2015 designed and synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity. Some compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines.
Herbicidal Activity
- A study conducted by Wang et al., 2006 synthesized novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, which exhibited moderate herbicidal activity against rape.
Analgesic Properties
- Demchenko et al., 2018 synthesized a series of (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives, revealing moderate analgesic activity.
Anxiolytic Activity
- A study by Demchenko et al., 2020 focused on synthesizing 3-aryl-1-(41-methoxyphenyl)1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives, demonstrating significant anxiolytic activity.
Anticonvulsant Activity
- In the area of anticonvulsant research, Xie et al., 2005 synthesized 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives with notable anticonvulsant properties.
Properties
Molecular Formula |
C17H22N4 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C17H22N4/c1-2-10-16-18-19-17(21(16)12-5-1)13-20-11-6-8-14-7-3-4-9-15(14)20/h3-4,7,9H,1-2,5-6,8,10-13H2 |
InChI Key |
VPIIZRMCXVWXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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